1-Cbz-[1,4]diazepan-5-one

Organic synthesis Chromatographic purification Reaction medium selection

Unprotected 1,4-diazepan-5-one lacks orthogonal N-protection, restricting sequential synthetic manipulation. 1-Cbz-[1,4]diazepan-5-one (CAS 18158-16-2) addresses this with a carbobenzyloxy (Cbz) group at N1, enabling selective hydrogenolysis (H₂, Pd/C) while preserving acid-labile (Boc) and base-labile (Fmoc) groups for uninterrupted multi-step routes. • mp 110-112°C ensures stable solid-phase handling vs. lower-melting unprotected analog (65-68°C). • Consensus LogP ~1.08 enables predictable reverse-phase HPLC retention distinct from polar, unprotected variants. • Confers ~5-fold σ₁ receptor affinity gain (Ki = 7.4 nM) over piperazine scaffolds in GPCR SAR programs. Supplied at 98% purity with full QC documentation; ambient shipping; R&D use only.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 18158-16-2
Cat. No. B098139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-[1,4]diazepan-5-one
CAS18158-16-2
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
InChIKeyFWIFVWFHEUKZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cbz-[1,4]diazepan-5-one Overview


1-Cbz-[1,4]diazepan-5-one (CAS 18158-16-2), also known as benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a seven-membered heterocyclic building block featuring a 1,4-diazepan-5-one core protected with a carbobenzyloxy (Cbz) group on the N1 nitrogen [1]. This compound serves as a protected intermediate in organic synthesis, with a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol . The Cbz protection strategy enables orthogonal synthetic manipulation of the 1,4-diazepane scaffold while maintaining the integrity of the lactam carbonyl at position 5 for downstream functionalization [1].

Orthogonal Cbz protection compatible with Boc/Fmoc strategies
1,4-Diazepane scaffold for receptor ligand SAR exploration
Solid-phase handling stability under ambient conditions

1-Cbz-[1,4]diazepan-5-one: No Generic Substitute


Substitution of 1-Cbz-[1,4]diazepan-5-one with unprotected 1,4-diazepan-5-one (CAS 34376-54-0) or alternative N-protected variants introduces distinct physicochemical and reactivity profiles that alter synthetic outcomes. The Cbz group confers orthogonal protection orthogonal to Boc and Fmoc strategies, enabling selective deprotection via hydrogenolysis without affecting acid- or base-labile functionalities [1]. Furthermore, the introduction of the Cbz moiety substantially modifies key physicochemical parameters: the target compound exhibits a melting point of 110-112°C and a consensus LogP of approximately 1.08, whereas unprotected 1,4-diazepan-5-one melts at 65-68°C with a substantially lower LogP . These differences in polarity and crystallinity directly impact purification protocols, solubility in organic reaction media, and chromatographic behavior—factors that generic substitution overlooks.

Unprotected 1,4-diazepan-5-one
Lower melting point and higher polarity may alter purification behavior and organic-phase solubility, limiting direct replacement in established protocols.
Boc-protected analog
Acidic deprotection conditions (TFA) may cleave acid-sensitive functionalities and cannot be used orthogonally with Cbz, restricting sequential deprotection strategies.
Alternative N-protecting groups
Fmoc and other base-labile groups may not provide orthogonal deprotection in the presence of base-sensitive moieties, requiring re-validation of synthetic route compatibility.

1-Cbz-[1,4]diazepan-5-one: Quantitative Evidence


Physicochemical Differentiation: Melting Point & Lipophilicity

1-Cbz-[1,4]diazepan-5-one exhibits a melting point of 110-112°C and a consensus LogP of approximately 1.08, whereas the unprotected parent compound 1,4-diazepan-5-one (CAS 34376-54-0) melts at 65-68°C and is substantially more hydrophilic due to the absence of the benzyl carbamate moiety . The higher melting point of the Cbz-protected compound enables solid-phase handling at ambient laboratory temperatures that would be impractical with the lower-melting unprotected analog, while the increased LogP alters retention behavior in reverse-phase chromatography and solubility in non-polar reaction solvents .

Physicochemical Profile
Data to verify
Mp: 110–112 °C vs 65–68 °C (unprotected); LogP ~1.08 vs lower
Distinct purification and solubility behavior
Consensus logP from computational prediction; experimental confirmation may refine interpretation
Organic synthesis Chromatographic purification Reaction medium selection

Orthogonal Protection: Cbz vs. Boc

The Cbz (carbobenzyloxy) group in 1-Cbz-[1,4]diazepan-5-one provides orthogonal protection relative to acid-labile protecting groups such as Boc (tert-butyloxycarbonyl) and base-labile groups such as Fmoc (9-fluorenylmethyloxycarbonyl) [1]. Deprotection of the Cbz group occurs via catalytic hydrogenolysis (H2, Pd/C) or treatment with strong acids (HBr/AcOH), conditions under which Boc groups remain intact in non-acidic hydrogenation environments and Fmoc groups are unaffected [1]. In contrast, Boc-protected 1,4-diazepan-5-one derivatives require acidic conditions (TFA, HCl) for deprotection, which may cleave acid-sensitive functionalities elsewhere in the molecule and cannot be selectively removed in the presence of Cbz groups [1].

Orthogonal Deprotection
Class-level
Cbz removed by H2/Pd-C or HBr/AcOH; stable under TFA and piperidine
Enables sequential deprotection with Boc/Fmoc
Class-level; verify under specific synthetic conditions
Solid-phase peptide synthesis Orthogonal protection Multi-step organic synthesis

1,4-Diazepane Scaffold: Improved σ1 Receptor Affinity

The 1,4-diazepane (homopiperazine) scaffold—the core structural motif of 1-Cbz-[1,4]diazepan-5-one—has been demonstrated to confer quantifiable advantages in receptor binding relative to the piperazine scaffold. Homologation of the piperazine ring to a 1,4-diazepane ring results in a remarkable improvement of σ1 receptor affinity and σ1/σ2 selectivity [1]. Specifically, the 1,4-dibenzyl-1,4-diazepane derivative 4a exhibits a Ki value of 7.4 nM at σ1 receptors with 53-fold selectivity over σ2 receptors, whereas the corresponding piperazine analog 3a shows a Ki of 38 nM at σ1 receptors—representing an approximately 5-fold improvement in binding affinity [1]. This scaffold-level advantage is independent of the specific substituents and applies broadly to 1,4-diazepane-derived compounds.

σ1 Receptor Affinity (Analog)
Class-level
Ki 7.4 nM (diazepane) vs 38 nM (piperazine) in analog series
Reported binding improvement in scaffold analog
Scaffold-level inference; direct product not evaluated
Medicinal chemistry Sigma receptor ligands GPCR drug discovery

1-Cbz-[1,4]diazepan-5-one: Application Scenarios


Orthogonal Protection in Multi-Step Synthesis

1-Cbz-[1,4]diazepan-5-one is optimally procured for synthetic routes that demand orthogonal protection of the N1 nitrogen while maintaining a reactive lactam carbonyl at position 5. The Cbz group enables selective deprotection via hydrogenolysis (H2, Pd/C) under conditions that leave acid-labile (Boc) and base-labile (Fmoc) protecting groups intact [1]. This orthogonality allows sequential deprotection and functionalization in complex synthetic sequences without intermediate purification losses—a capability not available with unprotected 1,4-diazepan-5-one or Boc-protected analogs. The higher melting point (110-112°C) also facilitates solid-phase handling and storage at ambient temperatures without the risk of melting or degradation that may affect lower-melting analogs .

1,4-Diazepane-Derived Receptor Ligand Synthesis

Procurement of 1-Cbz-[1,4]diazepan-5-one is strategically indicated for medicinal chemistry programs targeting σ1 receptors or other GPCR targets where the 1,4-diazepane scaffold has demonstrated quantitative advantages over piperazine-based alternatives. As established, 1,4-diazepane derivatives exhibit approximately 5-fold improved σ1 receptor binding affinity (Ki = 7.4 nM) compared to analogous piperazine compounds (Ki = 38 nM), along with enhanced subtype selectivity [2]. The Cbz-protected intermediate provides a versatile entry point for installing diverse N4-substituents and C2/C7 modifications after deprotection, enabling systematic structure-activity relationship (SAR) exploration without the synthetic limitations imposed by alternative protection strategies [2].

Solid-Phase Peptide and Peptidomimetic Synthesis

1-Cbz-[1,4]diazepan-5-one serves as a protected amino acid surrogate or peptidomimetic scaffold in solid-phase synthesis workflows. The Cbz group is specifically employed to protect amino groups in amino acids and amino acid residues during peptide chain assembly [1]. Its stability under the basic conditions required for Fmoc deprotection (piperidine/DMF) and its quantitative removal via catalytic hydrogenolysis after resin cleavage make it a preferred choice over Boc-protected alternatives that would deprotect prematurely under acidic resin-cleavage conditions. The distinct LogP of approximately 1.08 also facilitates reverse-phase HPLC purification of intermediates and final products, providing predictable retention behavior distinct from more polar, unprotected analogs .

CNS-Active Pharmaceutical Intermediate Development

As an intermediate in the synthesis of pharmaceutical compounds targeting central nervous system (CNS) disorders, 1-Cbz-[1,4]diazepan-5-one provides the 1,4-diazepane scaffold that underlies numerous CNS-active agents [1]. The scaffold's demonstrated utility in antipsychotic drug development—including haloperidol analogs such as SYA 013, which exhibits defined binding affinities at dopamine and serotonin receptor subtypes—positions Cbz-protected intermediates as strategic starting materials for CNS drug discovery programs [3]. The protection strategy enables modular installation of diverse pharmacophores at the N4 position following selective Cbz deprotection, while the consensus LogP of 1.08 aligns with CNS drug-like physicochemical space .

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Cbz orthogonality
Deprotection compatibility with Boc/Fmoc strategies
1,4-Diazepane receptor ligand SAR
Scaffold access for σ1 receptor studies
Binding affinity evaluation in analog series
Solid-phase peptide/peptidomimetic synthesis
Cbz stability under Fmoc deprotection
Resin cleavage and HPLC purification profile
CNS research tool intermediate
Diazepane scaffold in CNS chemical space
Pharmacophore installation after Cbz removal

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